5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine-2,3-diamine
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Overview
Description
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine-2,3-diamine is an organic compound that features a pyrazine ring substituted with a boron-containing dioxaborolane group and two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine-2,3-diamine typically involves the borylation of a pyrazine derivative. One common method is the reaction of a pyrazine-2,3-diamine with pinacolborane in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine-2,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boron-containing group to other functional groups.
Substitution: The amine groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides can react with the amine groups under basic conditions.
Major Products
Oxidation: Boronic acids.
Reduction: Various reduced boron-containing compounds.
Substitution: Alkylated pyrazine derivatives.
Scientific Research Applications
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine-2,3-diamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine-2,3-diamine involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane group can coordinate with nucleophiles, facilitating various chemical transformations. The amine groups can also participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(Methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
Uniqueness
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine-2,3-diamine is unique due to the presence of both a boron-containing dioxaborolane group and two amine groups on the pyrazine ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H17BN4O2 |
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Molecular Weight |
236.08 g/mol |
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine-2,3-diamine |
InChI |
InChI=1S/C10H17BN4O2/c1-9(2)10(3,4)17-11(16-9)6-5-14-7(12)8(13)15-6/h5H,1-4H3,(H2,12,14)(H2,13,15) |
InChI Key |
RXCMBGUWEUFTMY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=N2)N)N |
Origin of Product |
United States |
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